molecular formula C20H21N5O6 B11059840 4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione

4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione

Cat. No.: B11059840
M. Wt: 427.4 g/mol
InChI Key: YOLDNJNTBARJSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a benzodioxole ring fused with an imidazo-pyrazolo-pyridine system, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Benzodioxole Ring: This step involves the condensation of catechol derivatives with methoxy-substituted aldehydes under acidic conditions to form the benzodioxole ring.

    Construction of the Imidazo-Pyrazolo-Pyridine Core: This core structure is synthesized through a series of cyclization reactions, often involving the use of hydrazine derivatives and appropriate diketones.

    Final Coupling and Functionalization: The final step involves coupling the benzodioxole ring with the imidazo-pyrazolo-pyridine core, followed by functionalization to introduce the isopropyl and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodioxole or imidazo-pyrazolo-pyridine rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction could produce alcohols or amines

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.

Biology

Biologically, 4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione has shown potential in various bioassays, indicating possible applications in drug discovery and development.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. Preliminary studies suggest it may have anticancer, antimicrobial, or anti-inflammatory properties, making it a candidate for further pharmacological research.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions, owing to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, if the compound exhibits anticancer activity, it might inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid
  • 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-ylpropanoic acid

Uniqueness

Compared to similar compounds, 4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its fused ring system and specific functional groups make it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C20H21N5O6

Molecular Weight

427.4 g/mol

IUPAC Name

8-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-10-methyl-4-propan-2-yl-2,4,5,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1(9),2,7-triene-6,11-dione

InChI

InChI=1S/C20H21N5O6/c1-8(2)25-18-12(19(26)23-25)11(13-17(21-18)22-20(27)24(13)3)9-6-10(28-4)15-16(14(9)29-5)31-7-30-15/h6,8H,7H2,1-5H3,(H,23,26)(H,21,22,27)

InChI Key

YOLDNJNTBARJSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC3=C(C(=C2C(=O)N1)C4=CC(=C5C(=C4OC)OCO5)OC)N(C(=O)N3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.